molecular formula C14H13BrN4O5 B3445381 Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate

Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate

Cat. No.: B3445381
M. Wt: 397.18 g/mol
InChI Key: HJHAWDJUYZJLIH-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the pyrazole derivative: This can be achieved by reacting 4-bromo-3-nitropyrazole with an appropriate acetylating agent under controlled conditions.

    Coupling with benzoate: The pyrazole derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), and bases like potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester derivative used in various applications.

    4-bromo-3-nitropyrazole: The pyrazole derivative used in the synthesis of the compound.

Uniqueness

Ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate is unique due to the combination of a benzoate ester and a pyrazole derivative, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

ethyl 4-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O5/c1-2-24-14(21)9-3-5-10(6-4-9)16-12(20)8-18-7-11(15)13(17-18)19(22)23/h3-7H,2,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHAWDJUYZJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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